molecular formula C14H20N2O4 B13637707 8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid

8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B13637707
M. Wt: 280.32 g/mol
InChI Key: KKIKKFNFEZJNKQ-UHFFFAOYSA-N
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Description

8-[(tert-butoxy)carbonyl]-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a complex organic compound that features a bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group and the cyano group adds to its chemical versatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(tert-butoxy)carbonyl]-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including:

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity. These methods would include the use of high-pressure reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-[(tert-butoxy)carbonyl]-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

8-[(tert-butoxy)carbonyl]-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(tert-butoxy)carbonyl]-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule, which can then interact with its target. The cyano group can participate in hydrogen bonding or other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(tert-butoxy)carbonyl]-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the cyano group, which enhance its stability and reactivity. This makes it a valuable compound in synthetic chemistry and medicinal research.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

3-cyano-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-9-4-5-10(16)7-14(6-9,8-15)11(17)18/h9-10H,4-7H2,1-3H3,(H,17,18)

InChI Key

KKIKKFNFEZJNKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(C#N)C(=O)O

Origin of Product

United States

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